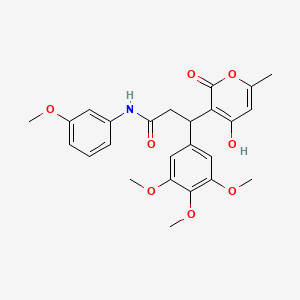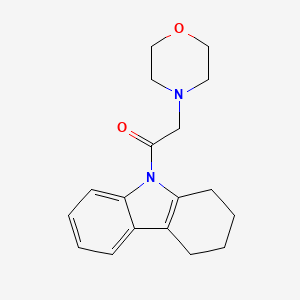
5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes multiple cyano groups and a dihydropyridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
科学的研究の応用
5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antitumor activity.
Materials Science: Due to its unique electronic properties, this compound can be used in the development of organic semiconductors and photovoltaic materials.
Biological Research: It can serve as a probe for studying cellular processes and molecular interactions, particularly those involving cyano groups and dihydropyridine derivatives.
作用機序
The mechanism of action of 5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s cyano groups can interact with nucleophilic sites on proteins, leading to the modulation of their activity .
類似化合物との比較
Similar Compounds
5-Cyano-6-phenyl-2,4-disubstituted-pyrimidine derivatives: These compounds share a similar cyano and phenyl group structure but differ in their core scaffold.
5-Cyano-6-phenyl-pyrimidin-based derivatives: These derivatives target specific protein interactions and have been studied for their potential therapeutic applications.
Uniqueness
5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide is unique due to its combination of multiple cyano groups and a dihydropyridine core, which confer distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C19H15N5O |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
5-cyano-6-(dicyanomethylidene)-N,N,2-trimethyl-4-phenyl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15N5O/c1-12-16(19(25)24(2)3)17(13-7-5-4-6-8-13)15(11-22)18(23-12)14(9-20)10-21/h4-8,23H,1-3H3 |
InChIキー |
MSMXEHWBMHQPDW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C(C#N)C#N)N1)C#N)C2=CC=CC=C2)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide](/img/structure/B14940609.png)
![(R)(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol](/img/structure/B14940617.png)
![4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B14940618.png)


![4-Amino-1-(2-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940656.png)
![7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-2-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14940658.png)
![4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid](/img/structure/B14940668.png)
![Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940679.png)
![6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14940684.png)
![1'',3''-Dibenzyl-8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B14940694.png)
![1-[(4-Fluorophenyl)imino]-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B14940699.png)

![N-(4-fluorophenyl)-2-(6-oxo-1,3-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide](/img/structure/B14940704.png)
